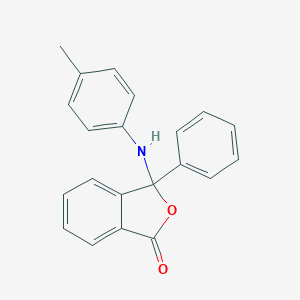![molecular formula C21H27F3N4O2 B221060 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, also known as TFP, is a chemical compound with potential applications in scientific research. TFP is a selective antagonist of the dopamine D3 receptor and has been used in various studies to investigate the role of this receptor in neurological and psychiatric disorders.
Mechanism of Action
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can modulate the release of dopamine and other neurotransmitters, which may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to modulate the release of dopamine and other neurotransmitters in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. It has also been shown to affect the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to investigate the specific role of this receptor in various neurological and psychiatric disorders. However, one limitation of using 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Future Directions
Future research directions for 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione may include investigating its potential therapeutic effects in various neurological and psychiatric disorders, as well as exploring its mechanism of action and potential off-target effects on other neurotransmitter systems. Additionally, further studies may be needed to optimize the synthesis and formulation of 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione for use in clinical trials.
Synthesis Methods
The synthesis of 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the reaction of 3-(trifluoromethyl)aniline with 1-(2-bromoethyl)-4-methylpiperazine to obtain 4-[3-(trifluoromethyl)phenyl]-1-piperazinyl)propylamine. This compound is then reacted with tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione to yield 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione.
Scientific Research Applications
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been used in various scientific studies to investigate the role of the dopamine D3 receptor in neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
properties
Molecular Formula |
C21H27F3N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C21H27F3N4O2/c22-21(23,24)16-5-3-6-17(15-16)26-13-11-25(12-14-26)8-4-10-28-19(29)18-7-1-2-9-27(18)20(28)30/h3,5-6,15,18H,1-2,4,7-14H2 |
InChI Key |
MOTJYLIHRABCOF-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)